molecular formula C20H17ClN2O3 B11081225 4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide

Cat. No.: B11081225
M. Wt: 368.8 g/mol
InChI Key: OALZABRGZLJSRD-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated or demethoxylated products .

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as targeting specific molecular pathways in disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H17ClN2O3/c1-25-19-11-14(20(24)23-16-6-4-10-22-12-16)8-9-18(19)26-13-15-5-2-3-7-17(15)21/h2-12H,13H2,1H3,(H,23,24)

InChI Key

OALZABRGZLJSRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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